1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium
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Overview
Description
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[222]octan-1-ium is a complex organic compound characterized by its unique bicyclic structure and the presence of a trinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium typically involves the reaction of 1-azabicyclo[2.2.2]octane with 2,4,6-trinitrophenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trinitrophenyl group, which is an electron-withdrawing group.
Reduction: The nitro groups in the compound can be reduced to amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized forms of the bicyclic structure.
Scientific Research Applications
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with molecular targets through its nitro and bicyclic groups. The compound can form stable complexes with various biomolecules, influencing their activity and function. The trinitrophenyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure but lacking the trinitrophenyl group.
2,4,6-Trinitrotoluene: Contains the trinitrophenyl group but lacks the bicyclic structure.
1-Propyl-1,4-diazabicyclo[2.2.2]octan-1-ium: Another derivative of the bicyclic structure with different substituents
Uniqueness
1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium is unique due to the combination of its bicyclic structure and the presence of the trinitrophenyl group. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
142131-19-9 |
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Molecular Formula |
C13H15N4O6+ |
Molecular Weight |
323.28 g/mol |
IUPAC Name |
1-(2,4,6-trinitrophenyl)-1-azoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H15N4O6/c18-14(19)10-7-11(15(20)21)13(12(8-10)16(22)23)17-4-1-9(2-5-17)3-6-17/h7-9H,1-6H2/q+1 |
InChI Key |
NBHCEPCRXBFLBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCC1CC2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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